Product packaging for 5-Cyano-1H-indole-2-carboxamide(Cat. No.:)

5-Cyano-1H-indole-2-carboxamide

Cat. No.: B8801043
M. Wt: 185.18 g/mol
InChI Key: WAZBRNASBVLCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-1H-indole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its widespread presence in biologically active molecules. This particular derivative, featuring a cyano group at the 5-position and a carboxamide at the 2-position of the indole ring, is a valuable building block for the synthesis of more complex molecules targeting a range of therapeutic areas. Indole-2-carboxamide derivatives have been extensively investigated as allosteric modulators for G-protein coupled receptors (GPCRs). Notably, this structural class has yielded potent and selective negative allosteric modulators of the cannabinoid CB1 receptor, which is a potential therapeutic target for conditions such as obesity, pain, and substance abuse disorders . The indole-2-carboxamide core serves as a critical scaffold for interacting with allosteric sites, and the introduction of substituents like the cyano group allows researchers to fine-tune properties such as binding affinity, selectivity, and metabolic stability. Furthermore, the 5-cyanoindole motif is a key pharmacophore in other research contexts. It has been utilized in the design of novel multitarget analgesics, where it contributes to activity at neurotransmitter transporters and receptors involved in pain modulation . Additionally, 5-cyanoindole-based compounds have been explored as dual inhibitors of urate transporter 1 (URAT1) and xanthine oxidase (XO), representing a promising approach for the treatment of hyperuricemia and gout . The versatility of the this compound structure makes it a highly useful intermediate for constructing diverse compound libraries in hit-to-lead optimization campaigns, particularly for projects targeting central nervous system (CNS) disorders, inflammatory conditions, and metabolic diseases. Please note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific research objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B8801043 5-Cyano-1H-indole-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

5-cyano-1H-indole-2-carboxamide

InChI

InChI=1S/C10H7N3O/c11-5-6-1-2-8-7(3-6)4-9(13-8)10(12)14/h1-4,13H,(H2,12,14)

InChI Key

WAZBRNASBVLCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)N

Origin of Product

United States

Conventional Coupling Reagents:standard Peptide Coupling Reagents Are Commonly Used for the Amidation of Indole 2 Carboxylic Acids. the Selection of the Reagent and Reaction Conditions Can Greatly Impact the Yield and Purity of the Product.

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): Used in combination with a tertiary amine base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as DMF. acs.org

EDC/HOBt (1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide / Hydroxybenzotriazole): This combination is another effective system for activating the carboxylic acid, typically used with a base like DIPEA in solvents like DCM or DMF. nih.gov

Spectroscopic and Crystallographic Characterization of 5 Cyano 1h Indole 2 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environments

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-substituted-1H-indole-2-carboxamides, the ¹H NMR spectrum reveals characteristic signals for the indole (B1671886) ring protons, the amide (-CONH₂) protons, and the N-H proton of the indole ring.

For analogues such as N-(4-chlorophenyl)-1H-indole-2-carboxamide, the indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature. tandfonline.com The amide N-H proton also presents as a singlet, generally around δ 10.3 ppm. tandfonline.com The protons on the benzene (B151609) portion of the indole ring (positions 4, 6, and 7) and the proton at position 3 exhibit characteristic splitting patterns and chemical shifts based on their substitution. For example, in a typical 1H-indole-2-carboxamide, the aromatic protons appear in the range of δ 7.0-7.8 ppm. tandfonline.com The proton at position 3 of the indole ring often appears as a distinct singlet or doublet, depending on coupling, and is a key marker for this scaffold.

Table 1: Representative ¹H NMR Data for an Indole-2-Carboxamide Analogue Interactive data table. Click on headers to sort.

Compound Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
N-(4-chlorophenyl)-1H-indole-2-carboxamide tandfonline.com Indole N-H 11.78 s -
Amide N-H 10.34 s -
H-e (indole ring) 7.67 d 8.8
H-d (indole ring) 7.46 d 8.0
H-b/c (indole ring) 7.22 / 7.06 t / t 16.0 / 14.8
H-a (indole ring) 7.41-7.44 m -
H-3'/5' (phenyl ring) 7.84 d 8.8

Note: Data obtained in DMSO-d₆. Chemical shifts and coupling constants are representative and can vary based on solvent and specific substitution patterns.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For 5-Cyano-1H-indole-2-carboxamide, one would expect signals for the nine carbons of the indole core, the nitrile carbon (-C≡N), and the carboxamide carbonyl carbon (-C=O).

Based on data from analogues like 4-(1H-Indole-2-carboxamido)benzoic acid, the carbonyl carbon of the carboxamide group is typically the most downfield signal, appearing around δ 160 ppm. researchgate.net The carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm). researchgate.net The cyano group carbon at position 5 would be expected to appear in a characteristic region around δ 115-120 ppm. The specific chemical shifts provide a fingerprint of the carbon skeleton, confirming the substitution pattern. iosrjournals.org

Table 2: Representative ¹³C NMR Data for an Indole-2-Carboxamide Analogue Interactive data table. Click on headers to sort.

Compound Carbon Atom Chemical Shift (δ, ppm)
4-(1H-Indole-2-carboxamido)benzoic acid researchgate.net C=O (Carboxamide) 159.8
C=O (Carboxylic Acid) 167.7

Note: Data obtained in DMSO-d₆. This table illustrates typical chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC, DEPTQ) for Connectivity and Stereochemical Assignment

While ¹H and ¹³C NMR provide information about individual atoms, two-dimensional (2D) NMR techniques establish the connectivity between them.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which proton is bonded to which carbon, simplifying the interpretation of the 1D spectra.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure by identifying longer-range connectivities, for example, from the indole N-H proton to carbons C3a and C7a, or from the H3 proton to the carboxamide carbonyl carbon.

Distortionless Enhancement by Polarization Transfer (DEPTQ): This technique provides information about the type of carbon atom (CH, CH₂, CH₃, or quaternary C). It helps to distinguish between different carbon environments, which is particularly useful in the crowded aromatic region of the indole spectrum.

The application of these 2D techniques has been demonstrated in the structural confirmation of complex indole derivatives, such as spiro[indole-3,4′-pyridine] compounds, where they were essential for unambiguous assignment of the complex polycyclic framework. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS, HRESI-MS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides a highly accurate measurement of a molecule's mass. This accuracy allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its identity.

For this compound (C₁₀H₇N₃O), the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) corresponding to this calculated mass, typically within a very small margin of error (e.g., ± 5 ppm). This level of accuracy distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. HRMS data is a standard characterization requirement for novel compounds reported in scientific literature. nih.gov

Calculated Molecular Weight for C₁₀H₇N₃O:

Monoisotopic Mass: 185.0589 g/mol

Expected [M+H]⁺ ion in HRMS: 186.0662 m/z

LC-MS for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a standard method for assessing the purity of synthesized compounds. mdpi.comnih.gov

In an LC-MS analysis of this compound, the sample is first passed through an HPLC column (e.g., a C18 reverse-phase column) which separates the target compound from any starting materials, by-products, or other impurities. mdpi.comchromforum.org The eluent from the column is then directed into the mass spectrometer. The resulting chromatogram will show a major peak at a specific retention time corresponding to the product. The mass spectrometer confirms the identity of this peak by its mass-to-charge ratio. The purity of the sample is determined by the relative area of the product peak compared to the total area of all detected peaks. youtube.comyoutube.com This technique is crucial in pharmaceutical development and quality control to ensure the identity and purity of active compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound and its analogues, IR spectroscopy is instrumental in confirming the presence of key structural motifs.

The IR spectrum of nitrile-containing indole derivatives typically displays a sharp, though sometimes weak, absorption band for the carbon-nitrogen triple bond (C≡N) stretch around 2100-2260 cm⁻¹. libretexts.orglumenlearning.com For instance, in a series of novel spiro[indole-3,4′-pyridine] derivatives, the C≡N stretching vibration was observed in the range of 2170-2172 cm⁻¹. mdpi.com The intensity of this band can be influenced by the electronic environment and symmetry of the molecule. libretexts.org

The carboxamide group (-CONH₂) gives rise to several characteristic bands. The carbonyl (C=O) stretching vibration is one of the most prominent, appearing as a strong band typically between 1666 cm⁻¹ and 1715 cm⁻¹. mdpi.com The exact position can vary depending on factors like hydrogen bonding. The N-H stretching vibrations of the primary amide and the indole ring typically appear as one or more bands in the region of 3000-3400 cm⁻¹. lumenlearning.commdpi.com For example, in certain spiro[indole-3,4′-pyridine]-3′-carboxamides, N-H stretching bands were identified at 3395, 3323, 3406, and 3377 cm⁻¹. mdpi.com Additionally, C-H stretching and bending vibrations from the aromatic indole ring are also observed. lumenlearning.com

A study on 5-isocyano-1H-indole, an analogue where the cyano group is replaced by an isonitrile group, demonstrated that the stretching frequency of the NC group is highly sensitive to the surrounding environment, particularly hydrogen bonding. researchgate.net This highlights the utility of IR spectroscopy in probing intermolecular interactions.

Table 1: Characteristic IR Absorption Frequencies for Functional Groups in Indole-2-carboxamide Analogues

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Cyano (C≡N)Stretch2100 - 2260 libretexts.orglumenlearning.com
Carbonyl (C=O)Stretch1666 - 1715 mdpi.com
Amine (N-H)Stretch3000 - 3400 lumenlearning.commdpi.com
Aromatic C-HStretch3000 - 3100 lumenlearning.com

X-ray Crystallography for Three-Dimensional Structure Elucidation

Single-crystal X-ray diffraction analysis provides the absolute configuration of chiral molecules and detailed information on the planarity of molecular fragments. For indole derivatives, this technique is crucial for confirming the planarity of the indole ring system, which is a key feature of its aromaticity. Studies on related indole carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, have utilized single-crystal X-ray diffraction to determine their precise molecular geometry. nih.govmdpi.com While specific data for this compound is not widely published, analysis of analogous structures reveals that the indole ring system generally maintains a high degree of planarity. mdpi.comresearchgate.net In some cases, slight deviations from planarity can occur due to steric strain or intermolecular interactions within the crystal. mdpi.com

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.govmdpi.comnih.gov Another related compound, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com The determination of these parameters is the first step in a complete crystal structure analysis and provides essential information for understanding the packing efficiency and stability of the crystalline form.

Table 2: Crystallographic Data for an Analogue of this compound

CompoundCrystal SystemSpace GroupReference
5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2)MonoclinicP2₁/c nih.govmdpi.comnih.gov
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1 mdpi.com

The way molecules are arranged in a crystal is governed by a network of intermolecular and intramolecular interactions. Hydrogen bonding is a particularly important interaction in indole carboxamides. The N-H group of the indole ring and the -CONH₂ group can both act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group can act as acceptors.

The cyano group itself can participate in intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor. Additionally, interactions involving the π-system of the C≡N bond are possible. While less common, C-H···π interactions, where a C-H bond points towards the electron cloud of the indole ring, can also contribute to the stability of the crystal structure. These weak interactions, collectively, dictate the final crystal packing and influence the physicochemical properties of the solid.

Computational and Theoretical Investigations of 5 Cyano 1h Indole 2 Carboxamide Systems

Quantum Mechanical Studies

Quantum mechanical calculations offer a microscopic view of a molecule's behavior, predicting its electronic structure and properties before it is even synthesized.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement and energy of electrons) of molecules. Studies on the related compound 5-cyanoindole (B20398) reveal significant electronic effects from the cyano group. rsc.orgresearchgate.net The introduction of the electron-withdrawing cyano group at the C5 position considerably alters the electron density distribution across the indole (B1671886) ring system compared to the parent indole molecule. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Note
Indole (Parent)-5.90 (Approx.)-0.30 (Approx.)5.60 (Approx.)General literature values.
5-CyanoindoleLoweredSignificantly LoweredReducedThe CN group stabilizes both orbitals, particularly the LUMO, reducing the gap. rsc.org
5-Cyano-1H-indole-2-carboxamideLoweredSignificantly LoweredReducedExpected trend due to the combined electron-withdrawing effects of the cyano and carboxamide groups.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) agents. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.net

For this compound, the MEP map would be expected to show distinct features:

Negative Potential: Concentrated around the nitrogen atom of the cyano group and the oxygen atom of the carboxamide group, making these the primary sites for hydrogen bonding and interactions with positive centers.

Positive Potential: Located around the hydrogen atoms, especially the N-H proton of the indole ring and the -NH2 protons of the carboxamide group. These sites are favorable for interacting with negative centers.

Molecular RegionExpected Electrostatic PotentialPredicted Interaction Preference
Cyano Group (Nitrogen)Strongly NegativeElectrophilic attack, Hydrogen bond acceptor
Carboxamide Group (Oxygen)Strongly NegativeElectrophilic attack, Hydrogen bond acceptor
Indole Ring (N-H Proton)Strongly PositiveNucleophilic attack, Hydrogen bond donor
Carboxamide Group (N-H Protons)PositiveNucleophilic attack, Hydrogen bond donor

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the strength of stabilizing interactions like hyperconjugation and intramolecular hydrogen bonding. For this compound, NBO analysis could reveal:

The delocalization of the indole nitrogen's lone pair into the aromatic system.

Stabilizing interactions between the indole ring and the cyano and carboxamide substituents.

The potential for intramolecular hydrogen bonding between the indole N-H proton and the carbonyl oxygen of the carboxamide, which would influence the molecule's preferred conformation.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. sciforum.net For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the C2 position of the indole ring to the carboxamide group.

The process involves systematically rotating this bond and calculating the energy of each resulting structure. The structures that correspond to energy minima are the most stable conformers. sciforum.net Identifying the lowest-energy (global minimum) conformer is crucial, as this is the most likely shape the molecule will adopt. This information is fundamental for subsequent molecular docking studies, as the biological activity of a ligand is highly dependent on its ability to adopt a specific conformation that fits into a protein's binding site. sciforum.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. The indole-2-carboxamide scaffold is a well-established pharmacophore found in many biologically active compounds, and numerous docking studies have been performed on its derivatives to predict their binding modes and affinities. nih.govnih.govnih.gov

While docking studies specific to this compound are not reported, research on analogous compounds provides a clear blueprint for how it could be investigated. Derivatives of indole-2-carboxamide have been successfully docked into the active sites of various targets, including:

Cannabinoid Receptor 1 (CB1): Where they act as allosteric modulators. nih.govnih.gov

HIV-1 Integrase: Where the indole nucleus was observed to chelate essential Mg2+ ions in the enzyme's active site. nih.gov

EGFR/CDK2 Kinases: Where they have been identified as dual inhibitors with antiproliferative activity. nih.govrsc.org

Bacterial Regulator Proteins: Docking studies on related spiro-indole-carboxamides against the PqsR protein of Pseudomonas aeruginosa showed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating favorable interactions. researchgate.netmdpi.com

A hypothetical docking study of this compound would involve placing its lowest-energy conformer into a target protein's binding pocket and evaluating the interactions. The cyano and carboxamide groups would be expected to form key hydrogen bonds and electrostatic interactions, anchoring the ligand in the active site.

Summary of Molecular Docking Studies on Related Indole-2-Carboxamide Scaffolds
Compound Class/DerivativeProtein TargetKey FindingsReference
5-Chloro-3-ethyl-indole-2-carboxamidesCannabinoid Receptor 1 (CB1)Identified key structural requirements for allosteric modulation and binding affinity. nih.gov
Indole-2-carboxylic acid derivativesHIV-1 IntegraseThe indole core chelates Mg2+ ions; the C6-substituent forms π–π stacking interactions. nih.gov
5-Substituted-indole-2-carboxamidesEGFR/CDK2Compounds identified as potential dual inhibitors for cancer therapy. rsc.org
Spiro[indole-3,4′-pyridine]-carboxamidesPqsR of P. aeruginosaCalculated binding energies ranged from -5.8 to -8.2 kcal/mol, suggesting good affinity. mdpi.com
Indole-2-carboxamidesMycobacterial TargetsScaffold identified as having potent anti-mycobacterial activity. nih.gov

Prediction of Binding Modes with Target Receptors and Enzymes

Computational docking simulations are instrumental in predicting how a ligand such as this compound might interact with the binding sites of various proteins, including receptors and enzymes. While specific docking studies for this compound are not extensively detailed in the public domain, analysis of related indole-2-carboxamide derivatives provides a predictive framework for its likely binding modes.

Studies on similar indole-2-carboxamide scaffolds reveal that the carboxamide group is a key player in forming hydrogen bonds. researchgate.net The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This dual functionality allows it to form crucial stabilizing interactions with amino acid residues like Leucine and Threonine within a protein's active site. nih.gov

Furthermore, the indole ring itself, being an aromatic system, is prone to engaging in hydrophobic and π-stacking interactions with hydrophobic pockets and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. The cyano group at the 5-position, being an electron-withdrawing group, can influence the electronic distribution of the indole ring, potentially modulating these interactions. Docking studies on analogous spiro[indole-3,4'-pyridine] derivatives show that key interactions often involve hydrogen bonding and hydrophobic contacts, which are critical for stabilizing the ligand within the receptor's binding pocket. mdpi.comnih.gov For instance, in studies of similar compounds, interactions with residues like asparagine have been shown to be crucial for stabilizing the inhibitor. nih.gov

Binding Energy Calculations

Binding energy calculations quantify the affinity of a ligand for its target protein. These calculations, often expressed as a change in Gibbs free energy (ΔG) in kcal/mol, are a key output of molecular docking simulations. A more negative binding energy typically indicates a more stable and favorable interaction.

For classes of compounds related to this compound, binding energy calculations have been used to rank potential inhibitors. For example, docking studies of novel spiro[indole-3,4'-pyridine]-3'-carboxamides against the bacterial regulator protein PqsR revealed binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.comnih.gov In another study, indole-2-carboxamide derivatives designed as dual inhibitors of EGFR and CDK2 showed docking scores of approximately -6.90 kcal/mol and -6.79 kcal/mol, which were comparable to the co-crystallized ligand erlotinib's score of -7.30 kcal/mol. nih.gov These values suggest a strong affinity for the target enzymes. Such computational results help prioritize compounds for synthesis and further biological evaluation.

Predictive Analysis of Molecular Properties Relevant to Biological Activity

The journey of a drug from administration to its site of action is governed by its molecular properties. Computational tools are widely used to predict these properties, offering an early assessment of a compound's potential "drug-likeness."

Lipinski's Rule of Five Parameters

Lipinski's Rule of Five provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.comtaylorandfrancis.comtiu.edu.iq The rule states that a compound is more likely to have good oral bioavailability if it satisfies the following criteria:

Molecular weight less than 500 Daltons. taylorandfrancis.com

An octanol-water partition coefficient (log P) not greater than 5. taylorandfrancis.com

No more than 5 hydrogen bond donors. taylorandfrancis.com

No more than 10 hydrogen bond acceptors. taylorandfrancis.com

An orally active drug is predicted to have no more than one violation of these conditions. drugbank.com For this compound, the parameters can be calculated and assessed for compliance with Lipinski's rule.

ParameterValue for this compoundLipinski's RuleCompliance
Molecular Weight 185.18 g/mol < 500 DaYes
log P (calculated) ~1.5 - 2.0≤ 5Yes
Hydrogen Bond Donors 2 (indole N-H, amide N-H₂)≤ 5Yes
Hydrogen Bond Acceptors 3 (cyano N, amide C=O)≤ 10Yes

Note: The values are calculated based on the chemical structure. The log P value is an estimate and can vary slightly depending on the calculation method.

As shown in the table, this compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Bioisosterism Evaluation using Computational Metrics (e.g., Molecular Electrostatic Potentials, Dipole Moments)

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. researchgate.net Computational metrics like Molecular Electrostatic Potential (MEP) and dipole moments are valuable for evaluating such replacements.

The dipole moment is another critical parameter that reflects the polarity of a molecule. Studies on various cyanoindoles have shown that the position of the cyano group significantly affects the dipole moment. scispace.comrsc.org For 5-cyanoindole, the dipole moment is influenced by the electron-withdrawing cyano group, which alters the charge distribution across the molecule. scispace.comrsc.org This change in polarity, compared to an unsubstituted indole, can affect solubility, membrane permeability, and binding interactions. The substitution of a hydrogen atom with a fluorine atom, for example, can alter electrostatic interactions and metabolic stability due to fluorine's high electronegativity and the strength of the C-F bond. acs.org Similarly, the introduction of the cyano group in the 5-position of the indole ring is a strategic bioisosteric modification intended to modulate the compound's electronic and pharmacokinetic properties.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Indole 2 Carboxamides

The 5-Cyano-1H-indole-2-carboxamide Motif as a Privileged Scaffold

The this compound motif is a key structural element in a variety of biologically active compounds. Its privileged nature stems from the combined contributions of the indole-2-carboxamide core and the specific modulatory effects of the 5-cyano group.

Contribution of the Indole-2-carboxamide Unit to Bioactivity

The indole-2-carboxamide scaffold is a fundamental component for achieving biological activity, with a wide range of applications including antitumor, anti-inflammatory, and antimicrobial agents. arkat-usa.orgresearchgate.net The indole (B1671886) nucleus, with its capacity to act as both a hydrogen bond donor and acceptor, facilitates diverse interactions with biological targets. researchgate.net The carboxamide functional group is also crucial for activity, often participating in key binding interactions with receptors and enzymes. nih.gov In fact, several studies have highlighted that the carboxamide functionality is a necessary component for the biological activity of this class of compounds. nih.gov

The versatility of the indole-2-carboxamide scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. arkat-usa.orgrsc.org This structural framework has been successfully employed to develop agents targeting a variety of receptors and enzymes, including cannabinoid receptors and protein kinases. nih.govrsc.org

Role of the 5-Cyano Group in Modulating Biological Activity

The cyano group at the 5-position of the indole ring plays a significant role in modulating the biological activity of these compounds. The introduction of a cyano group, an electron-withdrawing substituent, can influence the electronic properties of the indole ring system, thereby affecting its interaction with biological targets. researchgate.net

Impact of Substituents on Pharmacological Activity

The pharmacological activity of indole-2-carboxamides can be finely tuned by the introduction of various substituents at different positions on the indole ring. The nature and position of these substituents can have a profound impact on the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Effects of Electron-Donating vs. Electron-Withdrawing Groups at Different Indole Positions

The electronic properties of substituents on the indole ring are a critical factor in determining biological activity. In the development of anti-Trypanosoma cruzi agents, it was observed that small, electron-donating groups (EDG) at the 5'-position of the indole core, such as methyl, cyclopropyl (B3062369), ethyl, and methoxy (B1213986) groups, were favored for activity. acs.orgnih.gov Conversely, analogues containing electron-withdrawing groups (EWG) like halogens and the trifluoromethyl group at the same position were found to be inactive. acs.orgnih.gov

Influence of Hydrophobic Substituents on Membrane Permeability

The lipophilicity of a compound, often influenced by the presence of hydrophobic substituents, is a key determinant of its ability to cross biological membranes. The indole nucleus itself possesses a degree of hydrophobicity that contributes to its interaction with lipid bilayers. nih.govnih.gov Molecular dynamics simulations have shown that indole is strongly attracted to the interfacial region of lipid membranes. nih.govnih.gov

The addition of hydrophobic substituents to the indole-2-carboxamide scaffold can further enhance this property. In a series of indoleamide derivatives with anti-TB activity, a correlation was observed between increased lipophilicity and higher biological activity. rsc.org For instance, the most lipophilic compound in the study, a 4,6-dichloroindole derivative, also exhibited the highest activity. rsc.org This suggests that for certain targets, increased membrane permeability afforded by hydrophobic substituents can lead to improved potency. However, it is important to note that lipophilicity is not the sole driver of activity, and other factors such as the specific position of the substituent also play a crucial role. rsc.org

Positional Effects of Substituents on Biological Potency and Selectivity

The position of a substituent on the indole ring can have a dramatic effect on the biological potency and selectivity of a compound. Structure-activity relationship studies have consistently shown that certain positions on the indole scaffold are more amenable to substitution than others for a given biological target.

For example, in a series of indole-2-carboxamides evaluated as CB1 receptor allosteric modulators, small alkyl groups at the C3 position were preferred, while the nature of the substituent at the C5 position (fluoro vs. chloro) was not a determining factor for activity. nih.gov In another study on CysLT1 antagonists, substitution at the 4-position of the indole ring was found to be the least favorable, whereas substitution at the 7-position was the most favorable. researchgate.net

Furthermore, the position of substituents can influence selectivity between different receptor subtypes or biological targets. The development of selective ligands often relies on exploiting the subtle differences in the binding pockets of related proteins, and the precise placement of substituents on the indole scaffold is a key strategy to achieve this. nih.gov

Table of Studied Indole-2-Carboxamide Derivatives and their Activities

CompoundSubstitution PatternBiological ActivityReference
Compound 45 5-chloro, 3-ethyl, N-(4-diethylaminophenyl)Most potent CB1 allosteric modulator in its series (IC50 = 79 nM) nih.gov
Compound 8g 4,6-dichloro, N-rimantadineHighest anti-TB activity in its series (MIC = 0.32 µM) rsc.org
Compound 17k 3-substituted, N-arylHighly potent and selective CysLT1 antagonist (IC50 = 0.0059 µM) researchgate.net
Compound 24 5',7'-dichloro, N-(4-(methylsulfonamido)benzyl)Potent anti-Trypanosoma cruzi agent (pEC50 = 6.5) acs.org

This interactive table allows for the comparison of different substitution patterns and their resulting biological activities, illustrating the key principles of structure-activity relationships discussed in this article.

Stereochemical Implications of Substituents

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in the interaction between a drug and its biological target. In the context of indole-2-carboxamides, the introduction of stereocenters and the resulting stereoisomers can lead to significant differences in pharmacological activity. Research into N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives has shown that the spatial orientation of substituents is critical for inhibitory activity. nih.gov For instance, the presence of large, bulky rings can cause steric hindrance, which interferes with the optimal interaction between the compound and its target protein. nih.gov

In a study focused on developing allosteric modulators for the cannabinoid receptor 1 (CB1), it was found that the length of the alkyl chain at the C3 position of the indole ring significantly influenced the allosteric effects. acs.org Specifically, an n-propyl group at the C3 position resulted in markedly enhanced allosteric modulation. acs.org This highlights how subtle changes in the stereochemistry and size of substituents can have a profound impact on the biological activity of indole-2-carboxamide derivatives.

Furthermore, investigations into anti-Trypanosoma cruzi agents revealed that methylating both the amide and the indole -NH groups restored potency, potentially by returning the molecule to its bioactive spatial orientation. acs.org This suggests that maintaining a specific three-dimensional conformation is crucial for the compound's efficacy. The synthesis of optically active N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives underscores the importance of controlling stereochemistry to achieve the desired pharmacological profile. nih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical scaffolds that retain the key pharmacophoric features of a lead compound while offering improved properties. In the development of antimycobacterial agents, researchers "opened" the indole ring of indole-2-carboxamides by removing the lipophilic 3-CH group to create acetamide (B32628) analogues. nih.gov This modification aimed to enhance aqueous solubility while preserving the necessary pharmacophore for antimycobacterial activity. nih.gov The resulting acetamides demonstrated that this bioisosteric replacement successfully maintained the required pharmacophoric elements and achieved optimal antimycobacterial potency. nih.gov

In the pursuit of anti-Trypanosoma cruzi agents, various replacements for the indole scaffold were explored, including isoquinolines, azaindole, benzofuran, and benzimidazole; however, these were found to be inactive. acs.org Modifications to the carboxamide linker were also investigated. Reversing the amide bond in one analogue restored potency to a level similar to the parent compound, albeit with increased metabolic instability. acs.org Conversely, replacing the carboxamide with a sulfonamide resulted in a complete loss of potency. acs.org These findings underscore the critical role of the indole and carboxamide moieties in the activity of these compounds.

Lead optimization involves making targeted chemical modifications to a lead compound to improve its pharmacological properties, such as receptor binding affinity and selectivity. For indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, structure-activity relationship (SAR) studies have revealed several key structural requirements. nih.gov These include a specific chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and a phenyl ring, and the nature of the amino substituent on that phenyl ring. nih.gov

In the optimization of anti-Trypanosoma cruzi compounds, modifications to the sulfonamide and morpholine (B109124) groups were made to enhance potency and improve drug metabolism and pharmacokinetic (DMPK) properties. acs.org It was found that a methyl or cyclopropyl group at the 5'-position of the indole was ideal for potency. nih.gov However, compounds with a significant increase in potency often exhibited limited solubility and poorer microsomal stability. nih.gov

Subtle modifications to the indole-2-carboxamide motif of a negative allosteric modulator of the dopamine (B1211576) D2 receptor led to dramatic changes in pharmacological activity. nih.gov These changes resulted in a 5000-fold increase in functional affinity and a 100-fold increase in cooperativity, demonstrating that even minor structural alterations can have a profound impact on receptor binding and functional activity. nih.gov

Advanced Analytical Methods for SAR Quantification

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between a ligand and a protein. malvernpanalytical.comnih.gov This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). wikipedia.orgamericanlaboratory.com As a label-free, in-solution technique, ITC allows for the characterization of binding partners in their native states, making it a "gold standard" for understanding binding processes. malvernpanalytical.comamericanlaboratory.com

The data generated from ITC experiments are crucial for elucidating the driving forces behind molecular interactions and for providing deeper insights into structure-function relationships when combined with structural information. nih.govamericanlaboratory.com This information is invaluable in the drug discovery process for confirming binding targets, validating hits from primary screens, and guiding lead optimization by providing a detailed understanding of how chemical modifications affect binding thermodynamics. malvernpanalytical.comnih.gov

Table 1: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

ParameterSymbolDescription
Binding AffinityKaThe equilibrium constant for the binding reaction.
StoichiometrynThe number of ligand molecules that bind to one macromolecule.
Enthalpy ChangeΔHThe heat released or absorbed during the binding event.
Entropy ChangeΔSThe change in the randomness or disorder of the system upon binding.
Gibbs Free Energy ChangeΔGThe overall energy change of the binding reaction, calculated from ΔH and ΔS.

High-Content Screening (HCS) is an advanced cell imaging and analysis technique that combines automated microscopy with sophisticated image analysis to provide quantitative data on cellular phenotypes. corelifeanalytics.com In the context of drug discovery, HCS allows for the simultaneous measurement of multiple cellular parameters in response to a compound, offering a more holistic and unbiased assessment of its cellular activity compared to traditional target-based assays. corelifeanalytics.comresearchgate.net

HCS is particularly valuable for evaluating the cellular effects of indole-2-carboxamide derivatives. By analyzing changes in cellular morphology, protein localization, and other cellular features, researchers can gain insights into a compound's mechanism of action and potential toxicity. corelifeanalytics.comnih.gov For example, HCS can be used to identify compounds that induce specific cellular phenotypes associated with desired therapeutic effects or to flag compounds that cause adverse cellular changes early in the drug discovery process. nih.gov The ability of HCS to provide detailed, multi-parametric data at the single-cell level makes it a powerful tool for characterizing the cellular activity of novel compounds and for prioritizing candidates for further development. researchgate.netnih.gov

Biological Activity and Mechanistic Insights in Vitro Focus

Anti-infective Applications

The indole (B1671886) scaffold is a privileged structure in drug discovery, and derivatives of 1H-indole-2-carboxamide have demonstrated a range of anti-infective applications. Research has explored its potential against bacteria, viruses, and parasites, with laboratory studies providing initial insights into its efficacy and mechanisms of action.

While direct studies on 5-Cyano-1H-indole-2-carboxamide are limited, research into closely related indole-containing compounds has highlighted their potential as antibacterial agents. mdpi.com Infections caused by Pseudomonas aeruginosa are a significant clinical challenge, largely due to the rise of drug-resistant strains. mdpi.com This has spurred investigation into novel chemical scaffolds, including indole derivatives. mdpi.com The synthetic peptide Pac-525 has also shown effectiveness against both P. aeruginosa and E. coli. nih.gov

The focus of antibacterial research for some indole derivatives has been on Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.com This bacterium is a major cause of opportunistic infections, particularly in immunocompromised individuals. mdpi.com The development of bioluminescent reporter strains of P. aeruginosa and E. coli has been established to facilitate high-throughput screening of compound libraries for antibacterial activity. nih.gov

A key mechanism of action identified for certain indole derivatives is the targeting of bacterial virulence factor regulators. mdpi.comresearchgate.net For P. aeruginosa, the LysR-type transcriptional regulator protein PqsR has been identified as a potential target. mdpi.com Molecular docking studies on a series of novel spiro[indole-3,4′-pyridine]-3′-carboxamides, which share a core indole structure, revealed an affinity for the PqsR protein. mdpi.comresearchgate.net

These computational studies predicted binding energies for the interaction between the spiro-indole compounds and PqsR, as detailed in the table below.

Compound TypeTarget ProteinOrganismPredicted Binding Energy (kcal/mol)
6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamidesPqsRPseudomonas aeruginosa-5.8 to -8.2
Data sourced from docking studies on related indole compounds. mdpi.comresearchgate.net

The broader class of indole derivatives has been investigated for antiviral activity. For instance, a series of ethyl 1H-indole-3-carboxylates were synthesized and evaluated for their ability to inhibit the Hepatitis C Virus (HCV) in Huh-7.5 cells. nih.gov Several of these compounds displayed anti-HCV activity at low concentrations. nih.gov Notably, compounds 9a(2) and 9b(1) from the study showed higher selectivity indices for inhibiting viral entry and replication compared to the lead compound, Arbidol. nih.gov

Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretrovirals for treating HIV-1 infection. nih.gov While not a direct derivative, the development of potent INSTIs like Bictegravir highlights the utility of complex heterocyclic structures in antiviral drug design. nih.gov

A series of substituted 1H-indole-2-carboxamides were identified as active against the intracellular amastigote forms of Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. nih.govacs.org This discovery was the result of a cell-based high-content phenotypic screening of a small molecule library. acs.org The initial hits from this screening campaign possessed an indole core and showed moderate in vitro potency with good selectivity over host cells. acs.org

Optimization efforts led to compounds with enhanced potency. For example, compound 24 in one study was found to be one log unit more potent than the initial hits, although it also introduced some cytotoxicity. acs.org Despite showing antiparasitic activity in animal models, the development of this specific series was halted due to unfavorable pharmacokinetic properties. nih.govnih.gov

Compound SeriesTarget OrganismActivity MetricValue
1H-Indole-2-carboxamidesTrypanosoma cruzi (intracellular)pEC50> 5.5 (Hit)
1H-Indole-2-carboxamidesTrypanosoma cruzi (intracellular)pEC50> 6.0 (Ideal)
Compound 24 (derivative)Trypanosoma cruzi (intracellular)pEC506.5
Data sourced from in vitro phenotypic screening. acs.org

The mechanism of action for the anti-T. cruzi activity of the 1H-indole-2-carboxamide series was investigated, with a primary focus on the sterol 14α-demethylase enzyme (CYP51). nih.govnih.gov This enzyme is crucial for maintaining the integrity of the parasite's cell membrane. plos.org Inhibition of CYP51 is a lethal event for T. cruzi as it cannot utilize host cholesterol. plos.org

A fluorescence-based assay was developed to screen for T. cruzi CYP51 inhibition and to triage compounds from phenotypic screens. plos.org Studies revealed a correlation between the anti-T. cruzi activity of several chemical series and their ability to inhibit the CYP51 enzyme. plos.org However, for the 1H-indole-2-carboxamide series, this mechanism of action was eventually deprioritized, contributing to the decision to cease further optimization. nih.govnih.govdndi.org

Antiparasitic Activity (e.g., against Trypanosoma cruzi amastigotes)

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Apoptotic Antiproliferative Effects

A series of indole-2-carboxamide derivatives has been shown to possess potent apoptotic antiproliferative activity. dntb.gov.uanih.gov Studies on the breast cancer cell line (MCF-7) revealed that these compounds can trigger the apoptotic cascade. dntb.gov.ua The most active compounds were evaluated for their ability to modulate key proteins involved in apoptosis. dntb.gov.uanih.gov

Key findings include the significant activation of caspases, which are crucial executioners of apoptosis. dntb.gov.uanih.gov Furthermore, these compounds were found to increase the levels of Cytochrome C, a key event in the intrinsic apoptotic pathway. mdpi.com For instance, compounds 5d, 5e, and 5h were reported to elevate Cytochrome C levels in MCF-7 cells by 14, 16, and 13 times, respectively, compared to untreated cells. mdpi.com They also modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and can activate the tumor suppressor protein p53, a central regulator of cell cycle and apoptosis. dntb.gov.uanih.gov

互动数据表

CompoundEffect on Cytochrome C Levels (Fold Increase vs. Control)Effect on Bax Levels (Fold Increase vs. Control)Reference
Derivative 5d1435 mdpi.com
Derivative 5e1636 mdpi.com
Derivative 5h13Not Reported mdpi.com

Dual Inhibition of Kinase Targets (e.g., EGFR/CDK2)

A significant strategy in modern anticancer drug design is the development of agents that can hit multiple targets. A series of 5-substituted-indole-2-carboxamides was designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov These kinases are critical regulators of cell proliferation and are often dysregulated in cancer.

Several derivatives demonstrated potent antiproliferative activity against various cancer cell lines, with mean GI₅₀ values (the concentration causing 50% growth inhibition) ranging from 37 nM to 193 nM. nih.govnih.gov The most potent compounds were further tested for their efficacy as specific EGFR and CDK2 inhibitors. The results showed that these compounds could inhibit EGFR with IC₅₀ values (the concentration causing 50% inhibition of the enzyme) ranging from 85 nM to 124 nM. nih.govnih.gov In parallel, these compounds effectively inhibited CDK2, with IC₅₀ values in the range of 16 nM to 46 nM. targetmol.com Specifically, derivatives 5i and 5j were identified as potent dual EGFR and CDK2 inhibitors, highlighting their potential as multi-targeted antiproliferative agents. nih.govnih.gov

互动数据表

Compound DerivativeMean GI₅₀ (nM)EGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Reference
5cNot Reported134 ± 1546 ± 05 targetmol.com
5g55117 ± 1233 ± 04 nih.govnih.govtargetmol.com
5i4994 ± 0824 ± 02 nih.govnih.govtargetmol.com
5j3785 ± 0616 ± 02 nih.govnih.govtargetmol.com
Erlotinib (Reference)3380Not Applicable nih.govnih.gov
Dinaciclib (Reference)Not ApplicableNot Applicable20 targetmol.com

Inhibition of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a vast class of potential therapeutic targets. google.com The disruption of aberrant PPIs is a promising strategy in drug discovery, though targeting the large and often flat surfaces of these interactions presents a significant challenge. google.com While the indole scaffold is recognized as a valuable starting point for designing various therapeutic agents, including PPI inhibitors, there is currently limited specific published research detailing this compound itself as a direct inhibitor of protein-protein interactions. However, related indole-2-carboxamide derivatives have been studied as allosteric modulators, which can influence protein function and their interactions with other proteins. targetmol.com For example, certain derivatives act as allosteric modulators for the cannabinoid CB1 receptor, demonstrating that the indole-2-carboxamide scaffold can indeed interact with and modulate complex protein systems. targetmol.com

Anti-inflammatory Effects

Indole derivatives are known to possess anti-inflammatory properties. Research into a series of novel indole-2-carboxamide derivatives has shown their potential to act as anti-inflammatory agents. yu.edu.jo In vitro studies using RAW 264.7 macrophages, a common model for inflammation research, demonstrated that a majority of these derivatives could effectively inhibit the expression of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), induced by lipopolysaccharides (LPS). yu.edu.jo The most promising compounds from this series, 14f and 14g, were found to be particularly effective. yu.edu.jo Other studies on different indole-based compounds have also reported potent inhibition of the release of TNF-α and IL-6. researchgate.net

Antioxidant Properties

Several studies have explored the antioxidant potential of various indole derivatives. researcher.life One study on new spiro[indole-3,4'-pyridine]-3'-carboxamides, which share a core indole structure, identified a derivative with good antioxidant properties in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researcher.life Further research on different series of indole and pyranoindole derivatives also investigated their antioxidant capabilities through DPPH and ABTS tests, confirming the potential of the indole scaffold to yield compounds with free-radical scavenging activity.

Other Biological Applications

The therapeutic and biological potential of the indole-2-carboxamide scaffold extends beyond anticancer and anti-inflammatory activities. Research has identified other promising applications:

  • Antimycobacterial Activity: A series of indole-2-carboxamides has been synthesized and shown to possess potent pan-activity against several mycobacterial species, including M. tuberculosis. nih.gov These compounds are believed to inhibit MmpL3, a transporter essential for building the mycobacterial cell envelope. nih.gov
  • Anti-Trypanosoma cruzi Activity: In a high-content screening campaign, hits containing an indole-2-carboxamide core were identified as being active against the intracellular forms of T. cruzi, the parasite responsible for Chagas disease.
  • Antibacterial Activity: A newly synthesized 2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro-[indoline-3,4'-pyridine]-5'-carboxamide showed moderate antibacterial effects against Pseudomonas aeruginosa in vitro. researcher.life
  • Herbicide Safeners: In laboratory experiments, three new spiro[indole-3,4'-pyridine] derivatives were recognized as moderately active herbicide safeners with respect to the herbicide 2,4-D in sunflower seedlings. researcher.life
  • TRPV1 Receptor Agonism

    The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception and inflammation. nih.gov While the broader class of indole-2-carboxamides has been investigated for the development of novel and selective TRPV1 agonists, specific data regarding the activity of this compound at the TRPV1 receptor is not detailed in the currently available scientific literature. The endocannabinoid anandamide (B1667382) (AEA) is known to activate TRPV1 at an intracellular site, and its inactivation is carried out by fatty acid amide hydrolase (FAAH). nih.gov In vitro studies on endometrial cancer cells have suggested that the anti-proliferative effects of AEA are not mediated through the TRPV1 receptor. mdpi.com

    Androgen Receptor Binding Function 3 (BF3) Inhibition

    A significant area of research has been the investigation of 1H-indole-2-carboxamides as inhibitors of the Androgen Receptor (AR). nih.govacs.org Specifically, this class of compounds has been identified as novel inhibitors targeting the allosteric Binding Function 3 (BF3) site of the AR. nih.govacs.orgresearchgate.net The BF3 site is a recognized pocket on the ligand-binding domain surface crucial for the recruitment of co-chaperones and transcriptional activation. nih.gov Inhibition of this site presents an alternative therapeutic strategy to overcome resistance to conventional anti-androgens that target the androgen binding site. nih.govacs.orgresearchgate.net

    A library of 1H-indole-2-carboxamides was discovered to exhibit strong antiproliferative activity against prostate cancer cell lines, including those resistant to enzalutamide. nih.govresearchgate.net While the specific inhibitory concentration (IC₅₀) for this compound is not explicitly detailed in the available literature, related compounds from this class have demonstrated significant potency. nih.gov For instance, the advanced BF3-specific inhibitor VPC-13566, developed from this class, effectively inhibits AR transcriptional activity and displaces the BAG1L peptide from the BF3 pocket. nih.gov

    Table 1: Activity of 1H-Indole-2-Carboxamide Derivatives as AR BF3 Inhibitors

    Compound Class Target Activity Significance
    1H-Indole-2-Carboxamides Androgen Receptor (AR) Binding Function 3 (BF3) Potent and selective inhibition nih.govresearchgate.net Potential to overcome resistance to traditional anti-androgens researchgate.net

    Serotonin (B10506) Transporter Affinity and 5-HT1A Receptor Agonism

    The serotonin 1A (5-HT1A) receptor is a G protein-coupled receptor that mediates the effects of the neurotransmitter serotonin. wikipedia.org Agonists of the 5-HT1A receptor have been investigated for the treatment of anxiety and depression. wikipedia.org The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. nih.gov Despite the extensive research into indole-based compounds for serotonergic targets, there is no specific data available in the reviewed literature detailing the affinity of this compound for the serotonin transporter or its functional activity as a 5-HT1A receptor agonist. ucm.esnih.govnih.gov

    Herbicide Safener Activity

    Herbicide safeners are chemical agents used in agriculture to protect crop plants from herbicide injury without diminishing the herbicide's effectiveness against weeds. No scientific literature or patents were identified that describe or suggest the use of this compound as a herbicide safener.

    Advanced Research Directions and Future Perspectives

    Exploration of Novel Reaction Mechanisms and Synthetic Methodologies

    The synthesis of indole-2-carboxamides has traditionally been a focal point of organic chemistry. rsc.org Standard methods often involve the Fischer indole (B1671886) synthesis followed by functional group manipulations to introduce the carboxamide and cyano moieties. nih.gov For instance, the synthesis can start from a substituted phenylhydrazine (B124118) hydrochloride which undergoes cyclization with an alpha-keto acid to form the indole-2-carboxylate (B1230498) ester. nih.gov Subsequent hydrolysis of the ester to the carboxylic acid is followed by an amide coupling reaction to yield the desired carboxamide. nih.gov

    However, recent research has been pushing the boundaries of indole functionalization, moving beyond classical methods. researchgate.net Modern synthetic advancements focus on transition-metal-catalyzed C-H functionalization, offering more direct and efficient routes to substituted indoles. rsc.orgacs.org These methods provide powerful tools for introducing a variety of substituents at different positions of the indole ring, including the C5 position where the cyano group resides in the target molecule. acs.org The development of metal-free C-3 functionalization strategies also presents an environmentally benign and cost-effective alternative for creating diverse indole derivatives. researchgate.net

    Future synthetic explorations for 5-Cyano-1H-indole-2-carboxamide could involve:

    Direct C-H Cyanation: Developing catalytic systems for the direct introduction of a cyano group onto the C5 position of a pre-formed indole-2-carboxamide scaffold.

    Flow Chemistry: Utilizing microreactor technology for a more controlled, efficient, and scalable synthesis, minimizing reaction times and improving yields.

    Photoredox Catalysis: Exploring light-mediated reactions for novel bond formations and functionalizations on the indole core under mild conditions.

    In-depth Computational Modeling for Structure-Based Drug Design and Mechanism Elucidation

    Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the elucidation of their mechanisms of action. researchgate.net For indole-2-carboxamides, molecular docking studies have been successfully employed to understand their binding modes within the active sites of various biological targets, such as protein kinases. researchgate.net These studies have revealed key interactions, like hydrogen bonding and π-stacking, that are crucial for their inhibitory activity. researchgate.net

    In the context of this compound, in-depth computational studies could provide significant insights:

    Predicting Target Interactions: Docking simulations can predict the binding affinity and orientation of the molecule within the active sites of various enzymes and receptors, helping to identify potential biological targets.

    Understanding Structure-Activity Relationships (SAR): Computational analysis can rationalize the observed SAR of related compounds, explaining why certain substitutions on the indole ring enhance or diminish biological activity. For example, studies on other 5-substituted indole-2-carboxamides have shown that small, electron-donating groups at the 5-position can be favorable for certain activities, while electron-withdrawing groups like the cyano group may have different effects. acs.orgnih.gov

    Guiding Scaffold Diversification: Molecular modeling can guide the design of new derivatives with improved potency and selectivity by predicting the effects of various structural modifications.

    Diversification of the this compound Scaffold for New Biological Targets

    The indole-2-carboxamide scaffold is known for its versatility, allowing for modifications at multiple positions to target a wide range of biological entities. mdpi.com The presence of the cyano group at the C5 position of this compound offers a unique electronic and steric profile that can be exploited for targeting specific proteins.

    Research on related indole-2-carboxamides has demonstrated their potential as:

    Anticancer Agents: Derivatives have shown activity against various cancer cell lines by targeting key proteins like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.govrsc.org

    Antitubercular Agents: Indole-2-carboxamides have emerged as a promising class of anti-tuberculosis agents, with some compounds showing potent activity against Mycobacterium tuberculosis. rsc.org

    Allosteric Modulators: Certain indole-2-carboxamides act as allosteric modulators of the cannabinoid CB1 receptor, offering a novel approach for treating various neurological and psychiatric disorders. nih.govnih.gov

    Anti-inflammatory Agents: The scaffold has been explored for its anti-inflammatory properties. mdpi.com

    Future diversification of the this compound scaffold could involve the synthesis and evaluation of new analogs with modifications at the N1, C3, and carboxamide positions to explore new biological targets and therapeutic applications.

    Development of Advanced Analytical Techniques for Comprehensive Characterization

    The comprehensive characterization of this compound and its derivatives is crucial for ensuring their purity, identity, and stability. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the structure of newly synthesized compounds. yu.edu.jo High-Performance Liquid Chromatography (HPLC) is often employed to assess the purity of the compounds. nih.gov

    As research progresses, the need for more advanced analytical techniques will become more prominent:

    Chiral Chromatography: For the separation and analysis of enantiomers if chiral centers are introduced into the molecule.

    X-ray Crystallography: To determine the three-dimensional structure of the molecule and its complexes with biological targets, providing invaluable insights for structure-based drug design. ucla.edu

    Advanced Mass Spectrometry Techniques: Techniques like tandem mass spectrometry (MS/MS) can be used for metabolite identification and to study the fragmentation patterns of the molecule, aiding in its characterization in biological matrices.

    Investigation of Emerging Biological Activities and Therapeutic Potential

    While the broader class of indole-2-carboxamides has been extensively studied, the specific biological activities of this compound are still an area of active investigation. The presence of the electron-withdrawing cyano group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

    Emerging research areas for this compound could include its potential as:

    A Glycogen (B147801) Phosphorylase Inhibitor: A related 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a brain-type glycogen phosphorylase (PYGB) inhibitor, suggesting a potential therapeutic application in ischemic brain injury. nih.gov

    An Anti-parasitic Agent: Indole-2-carboxamides have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.orgnih.gov

    A PAK4 Inhibitor: Indolin-2-one-5-carboxamides have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), a target implicated in cancer progression. ucla.edu

    Systematic screening of this compound against a wide range of biological targets will be crucial to uncover its full therapeutic potential.

    Challenges and Opportunities in the Field of Indole-2-carboxamide Research

    The field of indole-2-carboxamide research is ripe with opportunities but also faces certain challenges.

    Challenges:

    Selectivity: Achieving selectivity for a specific biological target over others can be challenging due to the promiscuous nature of the indole scaffold.

    Drug-like Properties: Optimizing the physicochemical properties of these compounds, such as solubility and metabolic stability, is often a hurdle in drug development. acs.org

    Understanding Complex Mechanisms: The mechanism of action of many indole-2-carboxamides is not fully understood, particularly for those that exhibit allosteric modulation or target multiple pathways.

    Opportunities:

    Targeting "Undruggable" Proteins: The versatility of the indole-2-carboxamide scaffold makes it a promising platform for developing inhibitors against challenging targets.

    Polypharmacology: The ability of some derivatives to interact with multiple targets could be harnessed for the development of multi-targeted therapies for complex diseases like cancer.

    Personalized Medicine: The development of highly selective inhibitors could pave the way for personalized medicine approaches, where treatments are tailored to the specific molecular profile of a patient's disease.

    Q & A

    Basic Research Questions

    Q. How can researchers confirm the identity and purity of 5-Cyano-1H-indole-2-carboxamide?

    • Methodology :

    • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify structural integrity. For example, indole ring protons typically resonate between δ 7.0–8.5 ppm, while carboxamide protons appear as broad singlets .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., calculated vs. observed [M+H]+^+ or [M+Na]+^+ peaks) .
    • Elemental Analysis : Validate elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .
    • Chromatography : Use Combiflash or HPLC to assess purity (>95% by area under the curve) .

    Q. What are the recommended safety protocols for handling this compound in laboratory settings?

    • Methodology :

    • Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particles are suspected .
    • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
    • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
    • First Aid : In case of exposure, rinse skin/eyes with water and consult a physician immediately .

    Q. What physicochemical properties of this compound are critical for experimental design?

    • Methodology :

    • Melting Point : Determine experimentally (e.g., via capillary tube method), as literature data may be incomplete .
    • LogP : Estimate using computational tools (e.g., ChemDraw) or measure via shake-flask method to predict solubility and partitioning behavior .
    • Stability : Store at –20°C under inert gas (e.g., argon) to prevent decomposition. Monitor stability via periodic HPLC .

    Advanced Research Questions

    Q. How can synthetic routes for this compound derivatives be optimized for higher yields?

    • Methodology :

    • Catalyst Screening : Test bases like DBU or DIPEA to enhance coupling efficiency in carboxamide formation .
    • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining yield .
    • Purification : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate derivatives with >90% purity .

    Q. What in vivo models are suitable for evaluating the biological activity of this compound analogs?

    • Methodology :

    • Hyperlipidemic Rat Models : Administer Triton WR-1339 to induce hyperlipidemia, then test lipid-lowering effects of analogs at 10–50 mg/kg doses. Monitor serum cholesterol/triglycerides via enzymatic assays .
    • Dose-Response Studies : Use 3–5 dose levels to establish EC50_{50} values and toxicity thresholds .
    • Control Groups : Include vehicle (DMSO) and positive controls (e.g., statins) to validate assay reliability .

    Q. How can structural modifications of this compound enhance target selectivity in GPCR studies?

    • Methodology :

    • Photoaffinity Labeling : Introduce azide or benzophenone groups (e.g., at the indole C3 position) to probe receptor-ligand interactions via UV crosslinking .
    • SAR Analysis : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and assess binding affinity using radioligand displacement assays .
    • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with cannabinoid or nicotinic receptors .

    Q. What analytical techniques resolve contradictions in reported physicochemical data for indole carboxamides?

    • Methodology :

    • Differential Scanning Calorimetry (DSC) : Verify melting points if literature values conflict (e.g., 208–210°C vs. 256–259°C for positional isomers) .
    • X-ray Crystallography : Resolve structural ambiguities (e.g., cyano vs. carboxamide orientation) to confirm regiochemistry .
    • Collaborative Studies : Cross-validate data with independent labs using standardized protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.